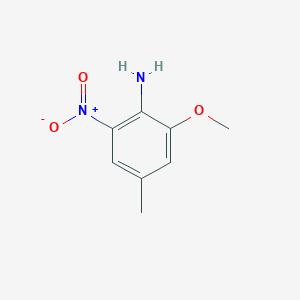

2-Methoxy-4-methyl-6-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methyl-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)8(9)7(4-5)13-2/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARYQAUFSIJPDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways for 2 Methoxy 4 Methyl 6 Nitroaniline

Established Synthetic Routes and Reaction Optimizations

The most logical and widely practiced approach for synthesizing nitroanilines involves a multi-step sequence typically starting from a substituted aniline (B41778). This method involves protection of the highly activating amino group, followed by nitration and subsequent deprotection. researchgate.netmagritek.com

Multi-Step Organic Synthesis Approaches for 2-Methoxy-4-methyl-6-nitroaniline Precursors

A plausible pathway to this compound begins with the precursor 2-methoxy-4-methylaniline. The synthesis follows a classical three-step process:

Acetylation (Amine Protection): The initial step is the protection of the amino group to prevent its oxidation during nitration and to moderate its powerful activating and directing effects. This is commonly achieved by reacting the starting aniline with acetic anhydride. researchgate.net The acetyl group transforms the amino group into a less reactive acetamido group, which is still an ortho-, para-director but is sterically bulkier.

Nitration: The resulting N-(2-methoxy-4-methylphenyl)acetamide is then subjected to nitration. This electrophilic aromatic substitution is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). researchgate.net The reaction temperature must be carefully controlled, often kept low (e.g., 10-12°C), to prevent over-nitration and reduce the formation of unwanted byproducts. chemicalbook.com

Hydrolysis (Deprotection): The final step is the removal of the acetyl protecting group to restore the amino functionality. This is usually accomplished by acid- or base-catalyzed hydrolysis. For instance, refluxing the nitrated acetanilide (B955) with an acid like sulfuric acid or hydrochloric acid, or a base such as sodium hydroxide, will yield the final product, this compound. chemicalbook.comchemicalbook.com

This multi-step approach is a cornerstone in the synthesis of many nitroaniline isomers, including p-nitroaniline and 2-methyl-6-nitroaniline (B18888). researchgate.netmagritek.com

Development of Continuous Flow Reactor Methodologies for Nitroaniline Derivatives

Traditional batch nitration processes are often fraught with safety and selectivity challenges due to the highly exothermic nature of the reaction and the use of hazardous reagents. rsc.orgmicroflutech.com Continuous flow chemistry has emerged as a superior alternative, offering significant advantages in safety, efficiency, and control. vapourtec.com

In a continuous flow system, reactants are pumped through a network of narrow tubes or microreactors. This setup provides:

Enhanced Heat Transfer: The high surface-area-to-volume ratio allows for rapid and efficient dissipation of the heat generated during nitration, significantly reducing the risk of thermal runaway. soton.ac.uk

Precise Temperature Control: Maintaining an optimal and consistent temperature profile throughout the reaction is much simpler than in large batch reactors. vapourtec.com

Improved Safety: The small internal volume of the reactor (minimal reactant hold-up) means that any potential incident is contained and far less severe than in a large-scale batch process. microflutech.com

Increased Selectivity and Yield: Precise control over stoichiometry, residence time, and temperature often leads to cleaner reactions with fewer byproducts and higher yields. rsc.org

Studies on the continuous flow nitration of aromatic compounds like o-xylene (B151617) have demonstrated the ability to achieve high yields (e.g., 94.1%) and selectivity, showcasing the technology's potential for producing various nitroaromatic isomers safely and efficiently. rsc.org This methodology is highly applicable to the synthesis of nitroaniline derivatives, where reaction conditions are critical. microflutech.com

Precursor Chemistry and Strategic Functionalization

A potential synthetic sequence for the precursor could be:

Methylation: The phenolic hydroxyl group of m-cresol (B1676322) is converted to a methoxy (B1213986) group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide. This reaction forms 3-methylanisole (B1663972).

Nitration: 3-methylanisole is nitrated. The methyl and methoxy groups are both ortho-, para-directing, which would lead to a mixture of isomers. Separation would be required to isolate the desired 4-nitro-3-methylanisole.

Reduction: The nitro group of 4-nitro-3-methylanisole is then reduced to an amino group, typically using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl or Fe/HCl), to yield 2-methoxy-4-methylaniline.

The order of these functional group introductions is critical. For example, performing nitration before establishing all the directing groups can lead to incorrect isomer formation. The strategic planning of when to introduce each functional group is a core principle of multi-step synthesis. libretexts.orglibretexts.org

Regioselective Synthesis and Isomeric Purity Control

Achieving high regioselectivity in the nitration step is the most significant challenge in this synthesis. The substituents on the aromatic ring—the acetamido, methoxy, and methyl groups—all influence where the incoming nitro group will be positioned.

In the nitration of N-(2-methoxy-4-methylphenyl)acetamide:

The acetamido group is a strong ortho-, para-director.

The methoxy group is also a strong ortho-, para-director.

The methyl group is a weaker ortho-, para-director.

The directing effects of these groups are cumulative. The position para to the strong acetamido director is already occupied by the methyl group. The position ortho to the acetamido group (the 6-position) is sterically unhindered and activated by both the acetamido and methoxy groups, making it the most probable site for nitration. However, the formation of the isomeric 2-methyl-4-nitroaniline (B30703) from 2-methylaniline highlights that mixtures are common. researchgate.net

Controlling isomeric purity often involves:

Reaction Temperature: Lower temperatures generally increase selectivity.

Nitrating Agent: The choice and concentration of the nitrating agent can influence isomer distribution.

Protecting Group: The steric bulk of the N-acyl protecting group can be modified to sterically hinder one ortho position over another.

In syntheses where isomeric mixtures are unavoidable, such as the production of 2-methyl-6-nitroaniline which often yields 2-methyl-4-nitroaniline as a byproduct, the final purity of the product depends heavily on the subsequent purification steps. researchgate.netresearchgate.net

Post-Synthesis Purification and Isolation Techniques

After the synthesis is complete, isolating the desired this compound product in high purity is essential. The crude product, often a solid precipitated from the reaction mixture, typically contains unreacted starting materials, byproducts, and isomeric impurities.

Common purification techniques include:

Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective separation. guidechem.com

Column Chromatography: For difficult separations or when high purity is required, silica (B1680970) gel column chromatography is employed. The mixture is passed through a column packed with silica gel, and a solvent (eluent) is used to move the components down the column at different rates based on their polarity, allowing for their separation. google.com

Washing and Extraction: The crude product is often washed with water to remove residual acids and inorganic salts. Liquid-liquid extraction can be used to separate the product from water-soluble impurities.

Steam Distillation: In some cases, particularly for volatile isomers like 2-methyl-6-nitroaniline, steam distillation can be an effective method for separation from non-volatile or less volatile isomers and impurities. chemicalbook.com

The table below summarizes the key reactions in a plausible synthesis of this compound.

| Reaction Step | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Acetylation | 2-methoxy-4-methylaniline | Acetic Anhydride (Ac₂O) | N-(2-methoxy-4-methylphenyl)acetamide | Protect and moderate the amino group |

| 2. Nitration | N-(2-methoxy-4-methylphenyl)acetamide | HNO₃ / H₂SO₄ | N-(2-methoxy-4-methyl-6-nitrophenyl)acetamide | Introduce the nitro group regioselectively |

| 3. Hydrolysis | N-(2-methoxy-4-methyl-6-nitrophenyl)acetamide | H₂SO₄ (aq) or NaOH (aq) | This compound | Deprotect the amino group |

Advanced Spectroscopic and Crystallographic Characterization of 2 Methoxy 4 Methyl 6 Nitroaniline

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. Both FT-IR and Raman spectroscopy offer complementary information, enabling a detailed assignment of the functional groups present in 2-Methoxy-4-nitroaniline.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy states. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For 2-Methoxy-4-nitroaniline, the FT-IR spectrum is recorded in the 4000–400 cm⁻¹ range.

Key functional group vibrations are identified as follows:

Amino (NH₂) Group: The primary aromatic amine group gives rise to characteristic stretching vibrations. Asymmetric and symmetric N-H stretching bands are typically observed in the 3500-3300 cm⁻¹ region.

Nitro (NO₂) Group: The nitro group exhibits strong and distinct absorption bands. The asymmetric stretching vibration appears at a higher frequency (around 1505 cm⁻¹) compared to the symmetric stretching vibration (around 1335 cm⁻¹).

Aromatic Ring (C-H and C=C): Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring appear in the 1600–1450 cm⁻¹ region.

Methoxy (B1213986) (O-CH₃) Group: The methoxy group is identified by its C-H stretching vibrations (around 2941 cm⁻¹) and the characteristic C-O stretching band.

The table below summarizes the prominent FT-IR vibrational bands and their assignments for 2-Methoxy-4-nitroaniline.

| Wave Number (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3487 | Asymmetric N-H Stretching | Amino (NH₂) |

| 3375 | Symmetric N-H Stretching | Amino (NH₂) |

| 3086 | Aromatic C-H Stretching | Aromatic Ring |

| 2941 | Asymmetric C-H Stretching in CH₃ | Methoxy (O-CH₃) |

| 1635 | NH₂ Scissoring (Bending) | Amino (NH₂) |

| 1576 | C=C Stretching | Aromatic Ring |

| 1505 | Asymmetric NO₂ Stretching | Nitro (NO₂) |

| 1335 | Symmetric NO₂ Stretching | Nitro (NO₂) |

| 1238 | Asymmetric C-O-C Stretching | Methoxy (O-CH₃) |

| 816 | C-H Out-of-plane Bending | Aromatic Ring |

Raman spectroscopy provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, and vibrational modes that cause a change in molecular polarizability are Raman active. The FT-Raman spectrum of 2-Methoxy-4-nitroaniline is typically recorded between 3500–100 cm⁻¹. researchgate.net

Key observations from the Raman spectrum include:

Strong signals for the symmetric vibrations of the nitro group and the aromatic ring breathing modes, which are often more intense in Raman than in IR spectra.

The C-H stretching vibrations of the methoxy and aromatic groups are also clearly visible.

The following table details significant vibrational modes identified in the FT-Raman spectrum of 2-Methoxy-4-nitroaniline.

| Wave Number (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3485 | Asymmetric N-H Stretching | Amino (NH₂) |

| 3088 | Aromatic C-H Stretching | Aromatic Ring |

| 1605 | NH₂ Scissoring (Bending) | Amino (NH₂) |

| 1578 | C=C Stretching | Aromatic Ring |

| 1502 | Asymmetric NO₂ Stretching | Nitro (NO₂) |

| 1338 | Symmetric NO₂ Stretching | Nitro (NO₂) |

| 1277 | C-N Stretching | Aromatic Ring |

| 1136 | C-H In-plane Bending | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The chemical shift (δ) indicates the electronic environment of a proton. Electron-withdrawing groups (like NO₂) deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups (like NH₂ and OCH₃) shield protons, shifting them upfield (lower ppm).

For 2-Methoxy-4-nitroaniline, the expected ¹H NMR spectrum would show:

A singlet for the three methoxy (O-CH₃) protons.

A broad singlet for the two amino (NH₂) protons, as their signal can be affected by exchange processes.

Three distinct signals for the aromatic protons on the benzene ring. Their splitting patterns (multiplicity) are determined by spin-spin coupling with adjacent protons, described by the coupling constant J (in Hz). The proton at C3 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C6 will be a doublet.

The predicted ¹H NMR data is presented in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on O-CH₃ | ~3.9 | Singlet (s) | N/A |

| H on NH₂ | ~5.0 - 6.0 (broad) | Singlet (s) | N/A |

| H on C6 | ~6.8 | Doublet (d) | ~8-9 Hz (ortho) |

| H on C5 | ~7.6 | Doublet of Doublets (dd) | ~8-9 Hz (ortho), ~2-3 Hz (meta) |

| H on C3 | ~7.8 | Doublet (d) | ~2-3 Hz (meta) |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons. The chemical shifts are sensitive to the carbon's hybridization and the electronegativity of attached atoms.

The ¹³C NMR spectrum of 2-Methoxy-4-nitroaniline is expected to show seven distinct signals: one for the methoxy carbon and six for the carbons of the aromatic ring. The carbons directly attached to the electron-withdrawing nitro group (C4) and the electronegative oxygen (C2) and nitrogen (C1) atoms will appear at different positions compared to the other ring carbons.

The predicted chemical shifts for the carbon atoms are listed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C in O-CH₃ | ~56 |

| C3 | ~110 |

| C5 | ~115 |

| C6 | ~118 |

| C1 (C-NH₂) | ~138 |

| C4 (C-NO₂) | ~141 |

| C2 (C-OCH₃) | ~150 |

While 1D NMR spectra provide foundational data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecule's connectivity. These experiments correlate signals from different nuclei, providing a map of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. In a COSY spectrum of 2-Methoxy-4-nitroaniline, cross-peaks would appear between the signals of adjacent aromatic protons (H5 with H6), confirming their spatial proximity. This technique is invaluable for tracing the proton network through the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). For 2-Methoxy-4-nitroaniline, an HSQC spectrum would show a cross-peak connecting the methoxy proton signal to the methoxy carbon signal, and cross-peaks connecting the signals of H3, H5, and H6 to their respective carbon signals (C3, C5, and C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). It is crucial for piecing together molecular fragments. For example, an HMBC spectrum would show a correlation between the methoxy protons (on O-CH₃) and the aromatic carbon C2, confirming the attachment of the methoxy group. It would also show correlations from the aromatic protons to neighboring carbons, helping to definitively assign the quaternary (non-protonated) carbons like C1, C2, and C4.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the atomic connectivity in 2-Methoxy-4-nitroaniline, validating the structure derived from 1D NMR and other spectroscopic methods.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

No mass spectrometry data, including accurate molecular weight determination or fragmentation analysis, for 2-Methoxy-4-methyl-6-nitroaniline has been reported in the reviewed literature. This technique would be crucial for confirming the molecular formula (C₈H₁₀N₂O₃) and elucidating the compound's structure through characteristic fragmentation patterns.

X-ray Diffraction Studies for Solid-State Architecture of this compound

Detailed information regarding the solid-state architecture of this compound from X-ray diffraction studies is not available.

There are no published single-crystal X-ray diffraction studies for this compound. Such an analysis would provide definitive information on its crystal system, space group, unit cell dimensions, and intermolecular interactions.

No powder X-ray diffraction patterns for this compound have been found in the public domain. This technique is essential for identifying the crystalline phases and assessing the purity of a bulk sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

The UV-Vis absorption spectrum of this compound, which would reveal information about its electronic transitions and optical properties, has not been documented in the searched scientific databases.

Photoluminescence Spectroscopy for Emissive Properties

There is no available data on the photoluminescent properties of this compound. Photoluminescence spectroscopy would be used to investigate its potential as an emissive material by examining its excitation and emission spectra.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 4 Methyl 6 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. By utilizing functionals such as B3LYP combined with a basis set like 6-311++G(d,p), researchers can perform geometry optimization to find the lowest energy conformation of 2-Methoxy-4-methyl-6-nitroaniline. This process determines key structural parameters. nih.govacs.org

The optimization calculations reveal the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape. For instance, the calculations would elucidate the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986), methyl, nitro, and aniline (B41778) substituent groups relative to the ring. Intramolecular hydrogen bonding, particularly between the amino group and the adjacent nitro group, is a significant factor in stabilizing the geometry, an effect also observed in related nitroaniline derivatives. acs.org

Table 1: Optimized Geometrical Parameters (Representative Data)

| Parameter | Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N (amino) Bond Length | ~1.37 Å |

| C-N (nitro) Bond Length | ~1.46 Å |

| N-O (nitro) Bond Length | ~1.23 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C-C Bond Angle | ~119° - 121° |

Note: This data is representative and based on DFT calculations for structurally similar molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.orgmalayajournal.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the electron-donating amino and methoxy groups. Conversely, the LUMO is concentrated on the electron-withdrawing nitro group. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can precisely determine the energies of these orbitals. malayajournal.org

Table 2: Frontier Molecular Orbital Properties (Representative Data)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.3 |

| LUMO Energy | -1.3 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

Note: Values are illustrative, based on calculations for similar nitroaniline compounds. malayajournal.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular bonding. researchgate.netnih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their strength. nih.gov

Table 3: NBO Analysis of Key Intramolecular Interactions (Representative Data)

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (amino) | π(C-C) (aromatic) | ~40-50 |

| LP(2) O (nitro) | σ(N-H) (amino) | ~8-12 |

| LP(2) O (methoxy) | π*(C-C) (aromatic) | ~15-20 |

Note: E(2) values are representative, illustrating the magnitude of interactions found in similar systems.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. wolfram.comresearchgate.netchemrxiv.org The MEP map is color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.net Green and yellow areas represent intermediate potential. researchgate.net

For this compound, the MEP surface would show the most negative potential (red) localized around the oxygen atoms of the electron-withdrawing nitro group, making this area susceptible to electrophilic attack. researchgate.net Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the amino group, identifying it as a likely site for nucleophilic attack. researchgate.net This mapping is invaluable for understanding how the molecule will interact with other polar molecules and biological receptors.

Conformational Analysis and Rotational Barriers of Substituent Groups

Theoretical calculations, such as relaxed potential energy surface (rPES) scans, can be performed to determine the energy profile as a function of the dihedral angle of a specific bond. These calculations reveal the most stable (lowest energy) orientation of each substituent group and the energy required to rotate it. For example, the rotational barrier of the nitro group in similar molecules has been calculated to be between 4 and 12 kcal/mol, influenced by steric hindrance and intramolecular hydrogen bonding. nih.gov

Table 4: Calculated Rotational Energy Barriers (Representative Data)

| Rotating Group | Rotational Barrier (kcal/mol) |

|---|---|

| Nitro Group (-NO₂) | ~10 - 12 |

| Methoxy Group (-OCH₃) | ~3 - 5 |

| Methyl Group (-CH₃) | ~1 - 2 |

Note: Data is illustrative and based on theoretical studies of similar substituted anilines. nih.gov

Quantum Chemical Descriptors for Understanding Reactivity and Stability Profiles

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to provide a quantitative understanding of a molecule's reactivity and stability. researchgate.net These global reactivity descriptors are essential for comparing the chemical behavior of different molecules.

Key descriptors include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. researchgate.net

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These parameters, derived from DFT calculations, provide a comprehensive profile of the electronic character and reactivity of this compound.

Table 5: Global Reactivity Descriptors (Representative Data)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.3 |

| Electron Affinity (A) | 1.3 |

| Chemical Hardness (η) | 2.0 |

| Electrophilicity Index (ω) | 2.89 |

Note: Values are calculated from the representative FMO energies in Table 2.

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases

While quantum chemical calculations typically model a molecule in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule in a condensed phase, such as in a solvent or a crystal lattice. nih.gov MD simulations model the movements of atoms and molecules over time based on a force field, providing insights into intermolecular interactions, solvation effects, and conformational flexibility. nih.gov

For this compound, MD simulations could be employed to study its solubility and interactions in various solvents, such as water or organic solvents. acs.org These simulations can reveal how solvent molecules arrange around the solute (preferential solvation) and how intermolecular hydrogen bonds are formed and broken over time, which is crucial for understanding its behavior in solution-phase reactions and crystallization processes. acs.org

An examination of the chemical transformations and mechanistic reactivity of this compound reveals a rich field of study grounded in the principles of aromatic chemistry. While specific literature on this exact molecule is limited, its reactivity can be thoroughly understood by analyzing its constituent functional groups—amino, methoxy, methyl, and nitro—and by drawing parallels with closely related, well-studied compounds. The interplay of these groups dictates the molecule's behavior in a wide array of chemical reactions.

Derivatization and Analogues of 2 Methoxy 4 Methyl 6 Nitroaniline

Synthesis and Characterization of N-Substituted Derivatives

The primary amine group of 2-methoxy-4-methyl-6-nitroaniline is a key site for derivatization, most commonly through acylation reactions. The synthesis of N-acyl derivatives, such as N-(2-methoxy-4-methyl-6-nitrophenyl)acetamide, is a standard transformation. This reaction is typically achieved by treating the parent aniline (B41778) with an acylating agent like acetic anhydride. The reaction often requires controlled temperature conditions, ranging from 80 to 100°C, and may use acetic acid as a solvent to manage reactivity. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, purification is generally performed via recrystallization from a solvent system such as aqueous ethanol (B145695) to yield the pure, crystalline N-acetylated product.

These N-acyl derivatives can undergo further chemical transformations. For instance, the nitro group on the N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide can be reduced to an amino group using common reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic media.

Table 1: N-Acetylation of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| This compound | C₈H₁₀N₂O₃ | 182.18 | Reactant |

| N-(2-Methoxy-4-methyl-6-nitrophenyl)acetamide | C₁₀H₁₂N₂O₄ | 224.21 | Product |

This table illustrates the transformation of the parent aniline to its N-acetyl derivative.

Design and Preparation of Ring-Substituted Analogues

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution to create a variety of analogues. The existing substituents on the ring direct the position of new incoming groups. Halogenation is a common modification used to introduce bromine or iodine atoms onto the ring, which can serve as handles for further cross-coupling reactions or to modulate the electronic properties of the molecule.

For example, bromination can be achieved by reacting the aniline derivative with bromine in a solvent like acetic acid at moderately elevated temperatures of 50–60°C. Careful control of stoichiometry and temperature is crucial to prevent over-bromination. Similarly, iodination of a related compound, 4-methyl-2-nitroaniline, has been successfully performed using iodine in the presence of a catalyst like silver nitrate (B79036) in ethanol at room temperature. This method demonstrates a viable pathway for introducing iodine onto the aromatic core. The design of these analogues is often driven by the desire to fine-tune the molecule's steric and electronic profile for specific applications.

Table 2: Synthesis of Ring-Halogenated Analogues

| Reactant | Reagents | Product |

|---|---|---|

| This compound | Br₂ in Acetic Acid | Bromo-2-methoxy-4-methyl-6-nitroaniline |

| This compound | I₂, AgNO₃ in Ethanol | Iodo-2-methoxy-4-methyl-6-nitroaniline |

This table outlines synthetic strategies for introducing halogen atoms onto the aromatic ring.

Formation of Schiff Bases and Ligands from the Amine Moiety

The primary amine of this compound readily undergoes condensation reactions with active carbonyl compounds, such as aromatic aldehydes, to form imines, commonly known as Schiff bases. asianpubs.orgresearchgate.net This reaction is a cornerstone of coordination chemistry, as the resulting Schiff bases are excellent ligands for a wide range of metal ions. researchgate.net The synthesis is typically carried out by refluxing equimolar amounts of the aniline and an appropriate aldehyde in a solvent like ethanol. ijtsrd.comorientjchem.org The reaction may be catalyzed by a few drops of acid or base to facilitate the dehydration process. asianpubs.orgijtsrd.com

The formation of the Schiff base is confirmed by various spectroscopic techniques. In Fourier-transform infrared (FT-IR) spectroscopy, the appearance of a characteristic stretching band for the azomethine (C=N) group, typically in the region of 1600-1625 cm⁻¹, and the disappearance of the N-H stretching bands of the primary amine provide clear evidence of imine formation. asianpubs.orgnih.gov In ¹H NMR spectroscopy, a singlet peak corresponding to the azomethine proton (-CH=N-) typically appears in the downfield region (δ 8-10 ppm), confirming the successful condensation. nih.gov

Coordination Chemistry and Metal Complexation Studies

Schiff bases derived from this compound are versatile multidentate ligands capable of coordinating with various transition metal ions to form stable metal complexes. nih.govscielo.org.ar The synthesis of these complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent, often ethanol or methanol. nih.govscielo.org.ar The mixture is typically refluxed for several hours, during which the metal complex precipitates out of the solution. nih.gov The resulting solid is then filtered, washed, and dried. nih.gov

The coordination of the metal ion to the Schiff base ligand is substantiated by comparative spectral analysis of the free ligand and the metal complex. In FT-IR spectra, a shift in the C=N (azomethine) stretching frequency upon complexation indicates the involvement of the imine nitrogen in binding to the metal center. nih.gov If the aldehyde precursor contained a hydroxyl group ortho to the carbonyl, its O-H stretching band disappears in the complex's spectrum, suggesting deprotonation and coordination of the phenolic oxygen to the metal. nih.gov The appearance of new, lower frequency bands can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. bohrium.com Electronic spectra (UV-Vis) and magnetic susceptibility measurements are also employed to determine the geometry and electronic structure of the resulting metal complexes. scielo.org.ar

Table 3: General Scheme for Metal Complex Formation

| Ligand (Schiff Base) | Metal Ion Source | Product |

|---|---|---|

| Imine from this compound and an aldehyde | Metal Acetate or Chloride (e.g., Cu(OAc)₂, NiCl₂) | Metal-Schiff Base Complex |

This table shows the components involved in the synthesis of coordination complexes.

Structure-Property Relationship Studies of this compound Derivatives

The derivatives of this compound are subjects of structure-property relationship studies, particularly concerning their electronic and nonlinear optical (NLO) properties. The inherent electronic asymmetry of the parent molecule, which features a strong electron-donating methoxy (B1213986) group (-OCH₃) and a strong electron-withdrawing nitro group (-NO₂), creates a significant molecular dipole moment and a polarized aromatic system. This "push-pull" character is a key requirement for second-order NLO activity.

Theoretical and computational studies, often using Density Functional Theory (DFT), are employed to understand these relationships. researchgate.net The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's stability, reactivity, and electronic properties. researchgate.net Modifications to the structure, such as the introduction of additional substituents or the formation of Schiff bases and metal complexes, can tune this energy gap. researchgate.netbohrium.com For instance, extending the conjugation length or adding auxiliary donor groups can decrease the HOMO-LUMO gap, which is often associated with enhanced charge transfer and larger hyperpolarizability (a measure of NLO activity). bohrium.com Studies on related nitroaniline systems have shown that the substituent groups play a major role in enhancing the optical response of these push-pull organic materials. researchgate.net

Advanced Research Applications in Chemical Sciences Involving 2 Methoxy 4 Methyl 6 Nitroaniline

Role as a Key Synthetic Intermediate in Complex Organic Molecule Construction

2-Methoxy-4-methyl-6-nitroaniline serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups—the amine, methoxy (B1213986), methyl, and nitro groups—offer multiple reaction sites for elaboration. The amino group can be readily diazotized and subsequently replaced by a variety of substituents, or it can participate in condensation and coupling reactions. The nitro group can be reduced to an amino group, opening up further synthetic possibilities. The aromatic ring itself is amenable to electrophilic substitution reactions, with the existing substituents directing the position of incoming groups.

This versatility makes it a valuable starting material in multi-step syntheses. For instance, derivatives of this compound are explored for their potential therapeutic uses, including as antibacterial agents. smolecule.com The strategic placement of the methoxy, methyl, and nitro groups influences the reactivity and properties of the resulting complex molecules.

Applications in Advanced Material Science Research

The distinct electronic and structural characteristics of this compound and its derivatives make them promising candidates for the development of advanced materials.

Development of Electroactive Materials and Organic Electronics

Electroactive materials are crucial for the advancement of organic electronics, finding applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. smolecule.comrsc.org The development of novel organic compounds that can efficiently transport charge is a key area of research. While direct studies on this compound in this specific context are not extensively documented, related nitroaniline derivatives have been investigated for their electrochemical properties. smolecule.com The presence of both electron-donating (methoxy, methyl, amino) and electron-withdrawing (nitro) groups within the same molecule can lead to intramolecular charge transfer, a property that is often exploited in the design of electroactive materials. mdpi.com The ability to tune the electronic properties by modifying the substituents makes this class of compounds interesting for creating materials with tailored redox potentials for applications in rechargeable batteries and supercapacitors. mdpi.com

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies like optical data storage and telecommunications. Organic molecules with a significant difference in electron density, often described as "push-pull" systems with electron-donating and electron-withdrawing groups connected by a π-conjugated system, frequently exhibit strong NLO responses. nih.govacs.org

Research has shown that nitroaniline derivatives are promising candidates for NLO applications. nih.govacs.org For instance, studies on the related compound 2-methyl-4-nitroaniline (B30703) have demonstrated its potential as an NLO crystal. acs.orgresearchgate.net The combination of the electron-donating amino and methoxy groups and the electron-withdrawing nitro group in this compound suggests it could possess significant NLO properties. The arrangement of these functional groups can lead to a large molecular hyperpolarizability, a key factor for second-order NLO effects. Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to predict the NLO properties of such molecules. nih.govacs.org

Analytical Reagent Development and Spectrophotometric Assay Methodologies

The reactivity of the amino group in this compound allows for its use in the development of analytical reagents, particularly for spectrophotometric analysis. The process typically involves the diazotization of the amino group to form a diazonium salt. This highly reactive species can then be coupled with a suitable chromogenic agent to produce a colored azo dye. The intensity of the color, which can be measured using a spectrophotometer, is proportional to the concentration of the analyte.

While specific applications for this compound are not widely reported, its isomer, 2-methoxy-4-nitroaniline, has been tested as a spectrophotometric reagent for the determination of ethinylestradiol. ufba.br The general principle involves the diazotization of the nitroaniline and its subsequent coupling with the analyte, leading to a colored product with a specific absorption maximum. ufba.br This methodology highlights the potential of substituted nitroanilines in developing simple, rapid, and cost-effective analytical methods. ufba.brwalshmedicalmedia.com

Crystal Engineering and Supramolecular Self-Assembly Studies

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. The intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in determining the final crystal structure and, consequently, the material's properties.

The functional groups on this compound provide multiple sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups can act as acceptors. These interactions, along with potential π-π stacking between the aromatic rings, can direct the self-assembly of the molecules into specific supramolecular architectures. acs.orgiucr.org Studies on related nitroaniline compounds have shown how hydrogen bonding and other weak interactions can lead to the formation of well-defined structures like ribbons and sheets. iucr.orgmdpi.com The presence of the methoxy group can also influence the packing arrangement due to steric effects. iucr.org Understanding these interactions is fundamental for designing materials with desired properties, including acentric crystal structures which are a prerequisite for second-order NLO activity. acs.org

Precursor for Advanced Dye and Pigment Chromophore Design (excluding industrial application details)

The core structure of this compound makes it a valuable precursor in the design of novel dye and pigment chromophores. The diazotization of the amino group followed by coupling with various aromatic compounds is a classic method for creating azo dyes. The specific substituents on the aniline (B41778) ring and the coupling component significantly influence the color and properties of the resulting dye.

Research in this area focuses on synthesizing new dye structures and studying their photophysical properties. mdpi.comsemanticscholar.org For instance, the position of the methoxy group can affect the absorption wavelength of the dye. mdpi.com By systematically varying the structure of the diazo component (derived from this compound) and the coupling component, researchers can fine-tune the electronic structure of the chromophore to achieve desired colors and performance characteristics. This fundamental research is crucial for the development of new colorants with enhanced properties, although the specifics of their industrial applications are beyond the scope of this article. The primary goal is to establish structure-property relationships that can guide the design of future advanced dyes and pigments. mdpi.com

Solubility and Solution Thermodynamics of 2 Methoxy 4 Methyl 6 Nitroaniline

Experimental Determination of Solubility in Monosolvents and Mixed Solvent Systems

No experimental data on the mole fraction solubility of 2-Methoxy-4-methyl-6-nitroaniline in common monosolvents or binary solvent mixtures at various temperatures were found.

Thermodynamic Modeling of Solubility Behavior

Without experimental solubility data, the application and validation of activity coefficient models and empirical solubility equations are not feasible.

Application of Activity Coefficient Models (e.g., Wilson, NRTL)

There are no studies applying the Wilson, Non-Random Two-Liquid (NRTL), or other activity coefficient models to correlate the solubility of this compound.

Investigation of Preferential Solvation Phenomena in Binary Mixtures

No research was found that investigates the preferential solvation of this compound by constituent solvents in any binary mixtures.

Calculation of Thermodynamic Parameters of Dissolution

As a result of the lack of temperature-dependent solubility data, the apparent thermodynamic parameters of dissolution, such as Gibbs free energy, enthalpy, and entropy, have not been calculated or reported for this compound.

Conclusion and Future Research Directions for 2 Methoxy 4 Methyl 6 Nitroaniline

Synthesis of Novel Analogs with Tunable Properties

A primary direction for future research is the rational design and synthesis of novel analogs derived from 2-Methoxy-4-methyl-6-nitroaniline. By systematically modifying its functional groups, new molecules with finely tuned electronic, optical, and chemical properties can be created.

Future synthetic strategies could involve:

Varying Alkoxy and Alkyl Groups: Replacing the methoxy (B1213986) group with longer-chain alkoxy groups (ethoxy, propoxy) or the methyl group with other alkyl substituents could modulate solubility and steric hindrance, which is crucial for applications in materials science and as pharmaceutical intermediates.

Modern Coupling Reactions: The application of modern synthetic methods, such as the Buchwald-Hartwig amination, could be used to couple the aniline (B41778) nitrogen with various aromatic and heterocyclic partners. acs.org This approach has been successful in creating complex bis(2-nitrophenyl)amine (B107571) derivatives from other nonsymmetrically substituted nitroanilines, which can then be converted into phenazine-based systems. acs.org

Functional Group Interconversion: The nitro group serves as a versatile synthetic handle. Its reduction to an amine would yield a tri-substituted benzene (B151609) diamine, a valuable building block for polymers and heterocyclic compounds like benzimidazoles. researchgate.net Conversely, the aniline group can be transformed to explore different functionalities. For instance, pyrrole-containing anilines have been synthesized from substituted nitroanilines as precursors to potent enzyme inhibitors. nih.gov

These synthetic explorations would generate a library of novel compounds with tailored characteristics, as hypothesized in the table below.

| Hypothetical Analog of this compound | Modification | Potential Property Change | Target Application Area |

| 2-Ethoxy-4-methyl-6-nitroaniline | Methoxy to Ethoxy | Increased lipophilicity, altered crystal packing | Organic electronics, Dyes |

| 2-Methoxy-4-ethyl-6-nitroaniline | Methyl to Ethyl | Modified steric profile, altered reactivity | Agrochemicals, Precursors |

| N-Phenyl-(this compound) | Buchwald-Hartwig amination | Extended π-conjugation, new redox properties | Nonlinear optical materials |

| 3-Methoxy-5-methylbenzene-1,2-diamine | Reduction of nitro group | Increased basicity, new coordination sites | Polymer synthesis, Ligands |

Exploration of Under-Investigated Reaction Pathways and Mechanisms

The reactivity of this compound is predicted to be rich, yet many of its potential reaction pathways remain unstudied. Future work should focus on elucidating these mechanisms and harnessing them for novel transformations.

Key areas for investigation include:

Catalytic Reduction: While the reduction of nitroaromatics is a known process, the selective catalytic reduction of this specific molecule in the presence of its other functional groups presents a challenge. rsc.org Investigating various nanocatalytic systems, such as cobalt nanoparticles on functionalized graphene oxide, could lead to highly efficient and selective methods for its conversion to the corresponding aniline, a valuable intermediate. worldscientific.com

Regioselective Reactions: The directing effects of the existing substituents can be exploited to achieve regioselective transformations. For example, methods for regioselective ring nitration using reagents like tert-butyl nitrite (B80452) have been developed for N-alkyl anilines and could be adapted to introduce a second nitro group at a specific position, creating precursors for high-energy materials or complex dyes. researchgate.net

Cyclization and Condensation Reactions: The ortho-relationship between the amino and nitro groups, once the latter is reduced, is ideal for forming heterocyclic systems. This pathway is used to synthesize phenazines from bis(2-nitrophenyl)amine precursors. acs.org Exploring condensation reactions of the diamine derivative with diketones or other bifunctional reagents could yield novel benzodiazepines, quinoxalines, or other pharmacologically relevant scaffolds.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To fully understand and optimize the synthesis and reactions of this compound, advanced spectroscopic techniques for real-time monitoring are essential. These methods provide mechanistic insights that are unattainable through conventional offline analysis. uni-rostock.de

Future research should implement the following probes:

In-situ Raman Spectroscopy: Surface-enhanced Raman spectroscopy (SERS) has proven effective for monitoring the nitration of aromatic rings on metallic nanoparticle surfaces. rsc.org This technique could be adapted to follow the synthesis of this compound or its subsequent reactions, providing real-time kinetic and mechanistic data. researchgate.net SERS is particularly sensitive to the vibrations of the nitro group. nih.gov

¹⁴N Nuclear Magnetic Resonance (NMR): Given the high natural abundance of the ¹⁴N nucleus, developing ¹⁴N NMR protocols could offer a direct window into the chemical environment of both the amino and nitro groups. acs.org This method has been successfully demonstrated for monitoring the ortho-selective nitration of aniline and could be invaluable for studying reactions involving either of the nitrogen-containing functional groups in this molecule. acs.org

Online Mass Spectrometry: Coupling reaction vessels to an electrospray ionization mass spectrometer (ESI-MS) allows for the continuous monitoring of reactants, intermediates, and products. uni-rostock.de This would be particularly useful for identifying transient species in complex reaction pathways and for optimizing reaction conditions to maximize yield and minimize byproducts. uni-rostock.de

| Spectroscopic Technique | Target Functional Group/Process | Information Gained | Reference Application |

| Surface-Enhanced Raman Spectroscopy (SERS) | Nitro group, Aromatic ring | Real-time reaction kinetics, intermediate identification, surface reaction mechanisms | Monitoring peptide nitration, Plasmon-induced nitration rsc.orgnih.gov |

| ¹⁴N Nuclear Magnetic Resonance (NMR) | Amino group, Nitro group | Direct monitoring of nitrogen environments, visualization of nitration processes | Characterizing nitrogen-containing species, monitoring aniline nitration acs.org |

| Online ESI-Mass Spectrometry | All species in reaction mixture | Fast data acquisition on reactants, products, and transient species | Reaction mechanism and kinetic studies uni-rostock.de |

Integration of Computational and Experimental Approaches for Predictive Design

A synergistic approach combining computational modeling with experimental validation is crucial for accelerating the discovery of new materials and applications based on this scaffold. Quantum chemical calculations can predict molecular properties and guide experimental efforts, saving significant time and resources.

Future integrated studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecular geometry, vibrational spectra (IR and Raman), and electronic properties of this compound and its designed analogs. rasayanjournal.co.inresearchgate.net Such studies, which have been performed on similar molecules like 4,5-dimethyl-2-nitroaniline, provide fundamental insights into the molecule's structure and behavior. rasayanjournal.co.inresearchgate.net

Predicting Reactivity and Mechanisms: Computational models can elucidate reaction mechanisms, identify transition states, and predict the regioselectivity of electrophilic or nucleophilic attacks. This predictive power is invaluable for designing new synthetic routes and understanding unexpected reaction outcomes.

Modeling Solvatochromic and NLO Properties: The push-pull nature of the substituents suggests potential for solvatochromism and nonlinear optical (NLO) applications. acs.org Computational methods like Time-Dependent DFT (TD-DFT) and QM/EFP (Quantum Mechanics/Effective Fragment Potential) can predict absorption spectra in different solvents and calculate hyperpolarizabilities to screen for promising NLO candidates before their synthesis. acs.orgnih.gov

| Parameter | Experimental Method | Computational Method | Insights Gained |

| Vibrational Frequencies | FT-IR, Laser Raman Spectroscopy | DFT, Hartree-Fock | Confirmation of molecular structure, functional group identification rasayanjournal.co.in |

| Molecular Geometry | X-ray Crystallography | DFT (Geometry Optimization) | Bond lengths, bond angles, dihedral angles, intermolecular interactions rasayanjournal.co.inacs.org |

| Electronic Transitions | UV-Vis Spectroscopy | TD-DFT, CIS(D)/EFP | Absorption maxima, solvatochromic shifts, charge-transfer character acs.org |

| Thermodynamic Properties | Calorimetry | DFT (Frequency Analysis) | Enthalpy, entropy, specific heat rasayanjournal.co.in |

Emerging Applications in Niche Chemical Research Areas

While traditional applications of nitroanilines lie in the dye industry, the unique structure of this compound opens doors to more specialized, high-value research areas. solubilityofthings.com

Potential emerging applications include:

Functional Materials: The nitroaniline moiety can be incorporated into larger structures to create functional materials. For example, p-nitroaniline has been grafted onto silica (B1680970) matrices to create chromophoric hybrid materials for pigments and sensors. researchgate.net The subject compound could be used to create materials with different colors and properties. It could also be used to functionalize carbon nanotubes, altering their electronic properties for use in molecular electronics. kashanu.ac.ir

Luminescent Sensors: Triphenylamine-functionalized metal-organic frameworks have demonstrated high sensitivity and selectivity for detecting p-nitroaniline. scispace.com In a reverse application, frameworks or polymers incorporating the this compound unit could be designed as fluorescent sensors for detecting specific analytes.

Precursors for Biologically Active Heterocycles: Substituted anilines are critical intermediates in pharmaceutical synthesis. globalgrowthinsights.com The diamine derivative of this compound could serve as a precursor for novel pyrido[2,3-d]pyrimidines or other heterocyclic systems designed as potential inhibitors of enzymes like dihydrofolate reductase. nih.gov

Challenges and Opportunities in the Field of Substituted Nitroanilines

The study of this compound is situated within the broader context of substituted nitroaniline chemistry, which faces both persistent challenges and exciting opportunities.

Challenges:

Toxicity and Environmental Impact: Nitroanilines as a class are known for their toxicity and persistence in the environment, posing risks to aquatic life and human health. rsc.orgmdpi.com A major challenge is the development of green, sustainable synthetic routes and effective remediation or degradation strategies, such as advanced oxidation processes or catalytic reduction to less harmful compounds. rsc.org

Regiocontrol in Synthesis: The synthesis of specifically substituted anilines often results in isomeric mixtures that are difficult to separate. researchgate.net For example, the nitration of acetanilide (B955) produces both ortho and para isomers. chempanda.com A key challenge is the development of highly regioselective synthetic methods to produce single isomers like this compound cleanly and efficiently.

Detection and Monitoring: The structural similarity among nitroaniline isomers makes their simultaneous detection and quantification difficult, which is a significant hurdle for environmental monitoring. acs.org Developing sensitive and selective analytical methods remains a priority.

Opportunities:

Green Chemistry: The challenges associated with traditional nitration methods (use of strong acids, isomer formation) create a significant opportunity for innovation in green chemistry. This includes exploring solid acid catalysts, milder nitrating agents, and solvent-free reaction conditions.

Advanced Materials: The push-pull electronic structure inherent to many nitroanilines makes them ideal building blocks for advanced materials, including those with nonlinear optical (NLO) properties, solvatochromic dyes, and novel pigments. researchgate.netresearchgate.net

Medicinal Chemistry: Nitroanilines are versatile precursors in the synthesis of a wide range of pharmaceuticals. globalgrowthinsights.com There is a vast opportunity to use substituted nitroanilines like the title compound to build libraries of novel heterocyclic compounds for drug discovery programs. acs.orgnih.gov

Q & A

Q. What are the optimized synthetic routes for 2-Methoxy-4-methyl-6-nitroaniline, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nitration and methoxylation steps. A scalable method involves:

- Nitration of 4-methylanisole : Using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration.

- Selective reduction : Catalytic hydrogenation (Pd/C, H₂) or Fe/HCl to reduce nitro groups while retaining methoxy and methyl substituents .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.8–7.2 ppm (doublets for nitro-adjacent H), methoxy at δ 3.8 ppm, and methyl at δ 2.3 ppm .

- IR : Strong NO₂ asymmetric stretch at 1520 cm⁻¹ and symmetric stretch at 1340 cm⁻¹ .

- HPLC : Retention time ~8.2 min (C18 column, MeCN/H₂O 60:40) for purity validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to mutagenic potential .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store at 0–6°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How does the electronic effect of substituents influence nitration regiochemistry in methoxy-methylaniline derivatives?

Methodological Answer: The methoxy group (-OCH₃) is strongly ortho/para-directing, while the methyl (-CH₃) weakly activates the ring. Nitration at the 6-position (meta to methyl, para to methoxy) dominates due to steric hindrance from methyl and electronic stabilization of the nitro group . Computational studies (DFT) predict charge distribution at reactive sites, validated by LCMS monitoring .

Q. How can conflicting melting point data for this compound be resolved?

Methodological Answer: Reported melting points range from 139–142°C to 145–148°C . Contradictions arise from:

- Purity : Impurities (e.g., residual solvents) depress melting points. Validate via HPLC .

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) may yield different crystal forms .

- Method : Use differential scanning calorimetry (DSC) at controlled heating rates (2°C/min) for accuracy .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

Q. How does this compound degrade under acidic vs. alkaline conditions?

Methodological Answer:

- Acidic (pH < 3) : Nitro group protonation leads to denitration, forming 4-methyl-2-methoxyaniline (HPLC retention shift from 8.2 to 6.5 min) .

- Alkaline (pH > 10) : Methoxy group hydrolysis generates 2-hydroxy-4-methyl-6-nitroaniline, confirmed by UV-Vis λmax shift from 310 to 340 nm .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with kinetic modeling to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.